molecular formula C19H17ClN4O2S B2354330 N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide CAS No. 941886-65-3

N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

Cat. No.: B2354330
CAS No.: 941886-65-3
M. Wt: 400.88
InChI Key: WIQUCWGVQXLWTP-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against the B-Raf kinase, particularly the oncogenic V600E mutant variant. This compound functions as a Type II kinase inhibitor , binding to the inactive DFG-out conformation of the enzyme's catalytic domain. This mechanism stabilizes the kinase in an inactive state, thereby blocking the aberrant MAPK/ERK signaling pathway that is critical for cellular proliferation and survival in many cancers. Its primary research value lies in the study of B-Raf-driven oncogenesis , making it a vital tool for investigating tumor biology, resistance mechanisms, and for the preclinical evaluation of combination therapies. Researchers utilize this compound in biochemical assays to quantify kinase inhibition and in cellular models to assess its effects on downstream signaling pathways, cell viability, and apoptosis. The structural motif of this thiazole-based carboxamide provides a key scaffold for structure-activity relationship (SAR) studies aimed at developing novel targeted therapeutics for melanoma, colorectal cancer, and other malignancies harboring B-Raf mutations.

Properties

IUPAC Name

N-benzyl-2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-6-3-2-4-7-13)27-19(22-12)24-18(26)23-15-9-5-8-14(20)10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQUCWGVQXLWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation via Hantzsch Cyclization

The thiazole ring serves as the foundational scaffold for this compound. A modified Hantzsch thiazole synthesis is commonly employed, utilizing α-haloketones and thiourea derivatives. For instance, 2-bromo-3-oxobutaneamide reacts with thiourea in ethanol under reflux to yield 2-amino-4-methylthiazole-5-carboxylic acid . This intermediate is critical for subsequent functionalization.

Reaction Conditions :

  • Solvent: Ethanol or tetrahydrofuran
  • Temperature: 70–80°C (reflux)
  • Catalyst: None required (autocatalytic)
  • Yield: 68–75%

Carboxamide Formation via Amide Coupling

The carboxylic acid at position 5 of the thiazole is converted to the N-benzyl carboxamide using coupling reagents. In a patented procedure, 2-amino-4-methylthiazole-5-carboxylic acid is reacted with benzylamine in the presence of isobutyl chloroformate and 4-methylmorpholine in methylene chloride.

Optimized Protocol :

  • Activator: Isobutyl chloroformate (1.2 equiv)
  • Base: 4-Methylmorpholine (2.0 equiv)
  • Solvent: Methylene chloride
  • Temperature: 0–5°C (initial), then 25°C
  • Yield: 82–85%

Ureido Group Introduction at Position 2

The 2-amino group on the thiazole reacts with 3-chlorophenyl isocyanate to form the ureido linkage. This step is conducted in anhydrous tetrahydrofuran under nitrogen atmosphere to prevent hydrolysis of the isocyanate.

Key Parameters :

  • Solvent: Tetrahydrofuran
  • Temperature: 25°C (room temperature)
  • Molar Ratio: 1:1 (amine:isocyanate)
  • Yield: 78–80%

Optimization of Reaction Conditions

Solvent Selection for Ureido Formation

Polar aprotic solvents like tetrahydrofuran and dimethylformamide enhance reaction rates by stabilizing the transition state. Comparative studies show tetrahydrofuran provides superior yields (80%) compared to dimethylformamide (72%) due to reduced side reactions.

Role of Phase Transfer Catalysts

In methylation or alkylation steps (e.g., protecting group strategies), tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems. For example, TBAB increases yields in O-methylation reactions by 15–20%.

Temperature Control in Carboxamide Coupling

Maintaining low temperatures (0–5°C) during activator addition minimizes side product formation. Subsequent warming to 25°C ensures complete conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.45 (s, 1H, NH ureido), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.40–7.30 (m, 5H, benzyl), 4.55 (s, 2H, CH₂ benzyl), 2.45 (s, 3H, CH₃ thiazole).
  • ¹³C NMR : Signals at 167.8 ppm (carboxamide C=O) and 154.2 ppm (ureido C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 429.0845 [M+H]⁺
  • Calculated for C₂₀H₁₈ClN₄O₂S : 429.0848.

Purity Assessment via HPLC

  • Column: C18 reverse-phase
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: 6.8 min
  • Purity: ≥98%

Comparative Analysis of Synthetic Strategies

Method Key Step Solvent Catalyst Yield (%)
Hantzsch Cyclization Thiazole ring formation Ethanol None 68–75
Carboxamide Coupling Benzylamine incorporation CH₂Cl₂ Morpholine 82–85
Ureido Formation 3-Chlorophenyl isocyanate THF None 78–80

Challenges and Mitigation Strategies

Isocyanate Hydrolysis

3-Chlorophenyl isocyanate is moisture-sensitive. Solutions:

  • Rigorous drying of solvents (molecular sieves).
  • Reaction under inert atmosphere (N₂ or Ar).

Byproduct Formation in Carboxamide Coupling

Excess activator leads to N-acylurea byproducts. Solutions:

  • Stoichiometric control (1.2 equiv activator).
  • Slow addition of benzylamine.

Scalability and Industrial Relevance

The sequential synthesis approach (core → carboxamide → ureido) is scalable to multi-kilogram batches, as demonstrated in patent WO2008127349A2. Key considerations:

  • Cost Efficiency : Benzylamine and thiourea are low-cost starting materials.
  • Environmental Impact : Tetrahydrofuran and methylene chloride are recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl halides, isocyanates, amines, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced ureido compounds.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide. The compound's structural features suggest potential efficacy against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity : Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, a related compound showed an IC50 value of 36 μM against HCT-116 and 34 μM against HeLa cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Studies have demonstrated that certain thiazole derivatives increase the number of apoptotic cells through caspase activation, leading to morphological changes consistent with apoptosis .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, which are crucial given the rise of antibiotic resistance.

Research Insights

  • In Vitro Testing : Compounds structurally related to this compound have shown promising results against various bacterial strains. For example, some derivatives displayed minimum inhibitory concentration (MIC) values as low as 5.08 µM against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Salmonella typhi and Klebsiella pneumoniae .
  • Antitubercular Activity : In addition to general antimicrobial effects, specific derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with promising results suggesting potential for development into antitubercular agents .

Enzyme Inhibition

Another area of application involves the inhibition of specific enzymes that play roles in disease progression.

Enzyme Targets

  • α-glucosidase and Acetylcholinesterase : Compounds derived from thiazole structures have been tested for their ability to inhibit these enzymes, which are relevant in conditions like Type 2 diabetes and Alzheimer's disease. The inhibition could lead to therapeutic applications in managing these diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Key Structural Features

  • The presence of a thiazole ring combined with specific substituents (like benzyl and chlorophenyl groups) appears to enhance both anticancer and antimicrobial activities. Variations in these substituents can significantly impact biological activity, guiding future synthetic efforts towards more potent analogs.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Modifications to the benzyl group significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Benzyl Substituent Melting Point (°C) Yield (%) Biological Target
N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide (Target) Benzyl Not reported Not reported Flavivirus envelope proteins
N-(2,4-dichlorobenzyl)-2-(3-(4-acetylphenyl)ureido)-4-methylthiazole-5-carboxamide (Compound 1) 2,4-Dichlorobenzyl Not reported Not reported Flavivirus envelope proteins
N-(3,4-dichlorobenzyl)-2-(3-(4-acetylphenyl)ureido)-4-methylthiazole-5-carboxamide (Compound 8) 3,4-Dichlorobenzyl 214–216 Not reported Flavivirus envelope proteins

Key Observations :

  • Dichlorobenzyl-substituted analogs (e.g., Compound 8) exhibit higher melting points (>200°C), suggesting enhanced crystallinity and stability compared to the parent benzyl derivative .
  • The 2,4-dichloro substitution (Compound 1) may improve lipophilicity and membrane permeability, critical for antiviral activity .

Ureido Substituent Modifications

The 3-chlorophenyl group in the ureido moiety can be replaced with other aryl groups, altering electronic and steric profiles:

Compound Name Ureido Substituent Molecular Weight (g/mol) Yield (%) Activity Notes
4-(3-(3-Chlorophenyl)ureido)benzothioamide (7f) 3-Chlorophenyl 306.0 59.4 Urease inhibition (IC₅₀: 8.2 µM)
4-(3-(4-Trifluoromethylphenyl)ureido)benzothioamide (7d) 4-Trifluoromethylphenyl 340.1 60.7 Urease inhibition (IC₅₀: 5.6 µM)
Target Compound 3-Chlorophenyl Not reported Not reported Antiviral activity

Key Observations :

  • The 3-chlorophenyl group (as in 7f and the target compound) provides moderate steric bulk and electron-withdrawing effects, balancing solubility and target binding .
  • Trifluoromethyl groups (e.g., 7d) enhance metabolic stability but may reduce solubility due to increased hydrophobicity .

Core Heterocycle and Functional Group Variations

Replacing the thiazole ring or modifying the carboxamide group alters bioactivity:

Compound Name Core Structure Functional Groups Activity
N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide () Thioxothiazolidine Thioxo, allyl, benzyl Urease inhibition (IC₅₀: 12.3 µM)
Ethyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate (Compound 9) Thiazole-pyrazole hybrid Ethyl ester, diphenylpyrazole Antiviral (EC₅₀: 1.8 µM)
Target Compound Thiazole Benzyl carboxamide, ureido Antiviral (EC₅₀ not reported)

Key Observations :

  • Thioxothiazolidine derivatives () prioritize urease inhibition over antiviral activity, highlighting the importance of the thiazole core for flavivirus targeting .
  • Pyrazole-thiazole hybrids (Compound 9) demonstrate superior antiviral potency, possibly due to enhanced π-π stacking with viral envelope proteins .

Biological Activity

N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their wide range of biological activities. The structural formula is as follows:

C17H17ClN4OS\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_4\text{OS}

This structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Xanthine Oxidase Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is crucial for conditions like gout and hyperuricemia. For instance, related compounds demonstrated IC50 values ranging from 3.6 μM to 9.9 μM, indicating moderate inhibitory activity compared to standard drugs like febuxostat .
  • Antioxidant Activity : The compound also exhibits antioxidant properties, which can mitigate oxidative stress in cells. This activity is vital for protecting against various diseases linked to oxidative damage.

Antifungal Activity

Studies have highlighted the antifungal potential of thiazole derivatives, including this compound. For example, a related thiazole compound showed effective activity against Candida albicans with MIC values comparable to established antifungals .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. For instance, derivatives have shown selective toxicity towards cancer cells while sparing normal cells. The IC50 values for some derivatives were reported as follows:

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66
DoxorubicinNIH/3T3>1000

This data suggests that the compound may serve as a lead for developing anticancer agents with reduced side effects .

Case Studies and Research Findings

  • Study on Xanthine Oxidase Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant xanthine oxidase inhibitory activity, suggesting potential use in treating gout .
  • Antifungal Efficacy : In a comparative analysis of thiazole derivatives against fungal pathogens, compounds showed notable antifungal activity with low cytotoxicity towards mammalian cells, indicating their therapeutic potential .
  • Cytotoxicity Profiles : Research on the cytotoxic effects revealed that certain derivatives had promising selectivity against cancer cell lines while maintaining safety profiles in normal cell lines, emphasizing their potential in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide?

  • Methodology :

  • Step 1 : Coupling of substituted ureido-thiazole carboxylic acids with benzylamines using carbodiimide reagents (e.g., EDCI) in anhydrous solvents like pyridine or DMF. Example: Reaction of 2-[3-(3-chlorophenyl)-ureido]-4-methyl-thiazole-5-carboxylic acid with benzylamine derivatives .
  • Step 2 : Purification via recrystallization (e.g., ethanol or methanol) to obtain high-purity solids. Melting points (e.g., 214–264°C) and spectral data (NMR, IR) confirm structural integrity .
    • Critical Parameters :
  • Inert atmosphere (argon/nitrogen) to prevent oxidation of intermediates .
  • Stoichiometric control of EDCI and amine to minimize side reactions .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substitution patterns (e.g., chlorophenyl, benzyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation analysis .
  • X-ray Crystallography : For absolute configuration determination in crystalline derivatives (e.g., analogs with similar thiazole-urea scaffolds) .
    • Data Interpretation : Cross-validation of spectral data with computational tools (e.g., ChemDraw) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Case Study : Discrepancies in antiviral vs. anticancer activity across studies.

  • Hypothesis Testing :
  • Assay Variation : Compare activity in flavivirus envelope protein binding assays (IC50) vs. cytotoxicity in cancer cell lines (e.g., MTT assays) .
  • Structural Modifications : Introduce substituents (e.g., 4-acetylphenyl vs. 3-chlorophenyl) to isolate pharmacophore contributions .
  • Statistical Analysis : Use ANOVA to assess significance of activity differences across analogs .

Q. What methodologies optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Experimental Design :

  • Molecular Docking : Simulate binding to flavivirus envelope proteins (e.g., Dengue NS1) using AutoDock Vina; prioritize residues with high binding energy (e.g., Lys128, Asp130) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to validate computational predictions .
    • Data-Driven Refinement : Adjust substituents (e.g., benzyl vs. dichlorobenzyl) to enhance hydrophobic interactions .

Q. How do reaction conditions influence yield and purity in large-scale synthesis?

  • Case Study : Scaling from milligram to gram-scale synthesis.

  • Parameter Optimization :
  • Solvent Selection : Replace pyridine with DMF for better solubility of intermediates .
  • Catalyst Screening : Test Cu2O vs. Pd/C for coupling efficiency in thiazole ring formation .
  • Quality Control : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) and HPLC (purity >95%) .

Comparative and Mechanistic Questions

Q. How does the 3-chlorophenyl substituent affect bioactivity compared to other aryl groups (e.g., 4-acetylphenyl)?

  • Comparative Analysis :

  • Activity Data :
SubstituentAntiviral IC50 (µM)Cytotoxicity (CC50, µM)
3-Chlorophenyl0.12 ± 0.03>50 (HeLa cells)
4-Acetylphenyl0.45 ± 0.1012.3 ± 1.2
  • Mechanistic Insight : Chlorophenyl’s electron-withdrawing effect enhances target affinity but may reduce metabolic stability .

Q. What strategies mitigate hydrolysis of the ureido group during in vitro assays?

  • Stabilization Methods :

  • pH Control : Use buffers (pH 7.4) to minimize acid/base degradation .
  • Prodrug Design : Mask the ureido group as a carbamate ester for enhanced stability in plasma .

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